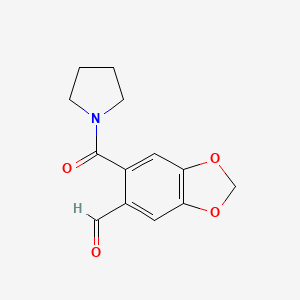
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a benzodioxole structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrolidine ring can be functionalized through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, docking studies have suggested that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, which may underlie their anticancer activity . The pyrrolidine ring’s stereochemistry and spatial orientation play a crucial role in its binding affinity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison
6-(Pyrrolidine-1-carbonyl)-2H-1,3-benzodioxole-5-carbaldehyde is unique due to its combination of a pyrrolidine ring and a benzodioxole structure. This combination imparts distinct physicochemical properties and biological activities compared to other pyrrolidine derivatives. For example, pyrrolizines and pyrrolidine-2-one derivatives may exhibit different binding affinities and selectivities due to variations in their ring structures and functional groups .
Properties
CAS No. |
62869-58-3 |
|---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
6-(pyrrolidine-1-carbonyl)-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C13H13NO4/c15-7-9-5-11-12(18-8-17-11)6-10(9)13(16)14-3-1-2-4-14/h5-7H,1-4,8H2 |
InChI Key |
OVNIOHRAVRKBQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2C=O)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















